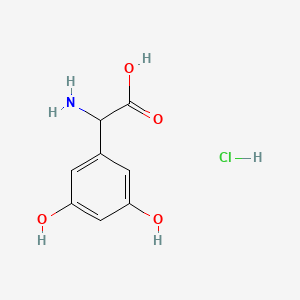

2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride

Beschreibung

2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride (CAS: 1822502-44-2) is a synthetic aromatic amino acid derivative with the molecular formula C₈H₁₀ClNO₄ and a molecular weight of 215.62 g/mol . The compound features a phenyl ring substituted with two hydroxyl groups at the 3- and 5-positions, an acetic acid backbone, and an amino group at the α-carbon, which is protonated as a hydrochloride salt.

The compound is marketed as a high-purity research chemical, primarily for biochemical and pharmaceutical applications. CymitQuimica lists it at €1,102.00 per gram, reflecting its specialized use in polyphenol or flavonoid-related studies, where antioxidant or receptor-binding properties may be explored .

Eigenschaften

IUPAC Name |

2-amino-2-(3,5-dihydroxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4.ClH/c9-7(8(12)13)4-1-5(10)3-6(11)2-4;/h1-3,7,10-11H,9H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUABCCLGVXZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemical Pathways

The activation of mGluR1 and mGluR5 by 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride affects several biochemical pathways. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, triggering the release of intracellular calcium and activation of protein kinase C.

Result of Action

The activation of mGluR1 and mGluR5 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to improve consolidation and retrieval and exhibits anxiolytic activity in a dose-dependent manner in male Wistar rats subjected to hypoxia.

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression.

Cellular Effects

2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride has been shown to have effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Biologische Aktivität

2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride, also known as (R)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 183.16 g/mol

- CAS Number : 117468-89-0

The compound exhibits various biological activities attributed to its structural features, particularly the presence of hydroxyl groups on the aromatic ring. These functional groups are crucial for its interaction with biological targets, including enzymes and receptors.

- Enzyme Inhibition : The dihydroxyphenyl structure allows the compound to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect pathways related to neurotransmitter synthesis and degradation.

- Cell Signaling Modulation : Studies indicate that this compound may modulate cell signaling pathways by interacting with growth factors and their receptors, potentially influencing cellular proliferation and differentiation .

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It appears to enhance neuronal survival and function, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests its potential use in treating inflammatory conditions .

Research Findings and Case Studies

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₈H₁₀ClNO₄

- Molecular Weight : 219.62 g/mol

- Solubility : Highly soluble in water due to its hydrochloride form, enhancing bioavailability.

- Functional Groups : Contains amino and hydroxyl groups which contribute to its reactivity and biological activity.

Treatment of Parkinson's Disease

L-DOPA hydrochloride is primarily used in the management of Parkinson's disease. It alleviates symptoms such as tremors, rigidity, and bradykinesia by replenishing dopamine levels in the brain. The conversion of L-DOPA to dopamine helps restore neurotransmitter balance, thereby improving motor function.

Research on Other Neurodegenerative Disorders

Research is ongoing to explore the efficacy of L-DOPA hydrochloride in other conditions such as:

- Alzheimer's Disease : Investigating its potential to enhance cognitive function.

- Huntington's Disease : Exploring its effects on motor symptoms and cognitive decline.

Biological Activities

L-DOPA hydrochloride exhibits various biological activities that are being studied for their implications in pharmacology:

- Neuroprotective Effects : Studies suggest that L-DOPA may have protective effects on neurons, potentially slowing the progression of neurodegenerative diseases.

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activities that may help mitigate oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have documented the efficacy of L-DOPA hydrochloride in clinical settings:

-

Clinical Trials on Parkinson's Disease :

- A meta-analysis demonstrated significant improvements in motor function among patients treated with L-DOPA compared to placebo groups.

-

Exploratory Studies on Cognitive Enhancement :

- Research has indicated potential benefits of L-DOPA in improving cognitive functions in patients with early-stage Alzheimer's disease.

-

Neuroprotective Studies :

- Experimental models have shown that L-DOPA can reduce neuronal apoptosis under oxidative stress conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride, focusing on halogen-substituted derivatives and their properties:

Structural and Functional Differences

Substituent Effects :

- The dihydroxyphenyl group in the target compound increases hydrophilicity and reactivity in hydrogen-bonding interactions, making it suitable for studies requiring aqueous solubility .

- Chlorinated analogs (e.g., 3,5-dichloro) exhibit greater lipophilicity, enhancing their utility in lipid-rich environments or as intermediates in organic synthesis .

- Fluorinated derivatives (e.g., 2,6-difluoro) leverage fluorine’s electronegativity and metabolic stability, often applied in positron emission tomography (PET) tracers .

Physicochemical Properties :

- The dihydroxy variant’s aqueous solubility (>50 mg/mL estimated) contrasts sharply with dichlorophenyl analogs (<10 mg/mL), which favor solubility in dimethyl sulfoxide (DMSO) or dichloromethane .

- Chlorinated compounds demonstrate higher thermal stability due to reduced oxidative susceptibility compared to hydroxylated analogs .

Dichlorophenyl derivatives are frequently used in antibacterial or kinase inhibitor research, as seen in pharmacopeial contexts (e.g., intermediates for β-lactam antibiotics) .

Safety and Handling :

- While the dihydroxy compound’s SDS lacks explicit hazard statements, chlorinated analogs may pose greater toxicity risks (e.g., respiratory irritation) due to halogen presence .

Research and Industrial Relevance

- Dihydroxy Derivative: Primarily used in academic settings for studying polyphenol-protein interactions or as a scaffold for antioxidant drug design .

- Chlorinated Analogs : Dominant in industrial applications, including agrochemicals (e.g., herbicide intermediates) and antibiotic synthesis (e.g., cephalosporin derivatives) .

- Fluorinated Derivatives : Emerging in neuropharmacology for developing blood-brain barrier-penetrant agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride to improve yield and purity?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify critical factors influencing yield. Orthogonal validation via HPLC and NMR ensures purity. Reaction efficiency can be further assessed using kinetic studies under controlled conditions .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine orthogonal methods:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the aromatic dihydroxyphenyl and amino-acetic acid moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.

- FT-IR to verify functional groups like hydroxyl and carboxylic acid .

Q. How can solubility and stability profiles be systematically evaluated for aqueous or organic solvent systems?

- Methodological Answer : Conduct phase-solubility studies using the shake-flask method across pH gradients (1–12) and solvents (e.g., DMSO, ethanol, water). Stability under thermal stress (40–80°C) and UV exposure should be monitored via UV-Vis spectroscopy. Data analysis via Arrhenius plots predicts shelf-life under storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular dynamics simulations can model solvation effects. Compare computational predictions (e.g., pKa of hydroxyl groups) with experimental potentiometric titrations to validate accuracy .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?

- Methodological Answer : Use stopped-flow kinetics or time-resolved spectroscopy to track intermediate formation during reactions. Isotopic labeling (e.g., deuterium at hydroxyl sites) combined with MS/MS fragmentation identifies reactive sites. For biological interactions, surface plasmon resonance (SPR) quantifies binding affinities with proteins or DNA .

Q. How should researchers address contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?

- Methodological Answer : Implement a feedback loop:

Re-optimize computational models (e.g., adjusting basis sets in DFT).

Use LC-MS or GC-MS to identify byproducts and revise reaction mechanisms.

Apply multivariate analysis to correlate outlier data with process variables.

This iterative approach bridges gaps between computation and experimentation .

Q. What advanced separation techniques are suitable for isolating enantiomers or derivatives of this compound?

- Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) or capillary electrophoresis with cyclodextrin additives resolves enantiomers. For derivatives, membrane-based nanofiltration or simulated moving bed (SMB) chromatography achieves high-purity isolation. Monitor separations via circular dichroism (CD) or polarimetry .

Notes on Evidence Utilization

- Synthesis optimization and stability studies reference statistical DoE principles from chemical technology literature .

- Computational methodologies align with ICReDD’s reaction path search and feedback frameworks .

- Analytical techniques derive from structural characterization of analogous hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.